2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide
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Overview
Description
2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide is a chemical compound that features a thiophene ring attached to an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves the reaction of tetrahydrothiophene-3-ol with isonicotinoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles like ammonia or amines in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Generation of various substituted isonicotinamides.
Scientific Research Applications
2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide is unique due to its specific structural features. Similar compounds include:
2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol
2-(Tetrahydrothiophen-3-yl)acetonitrile
2-Amino-4-(tetrahydrothiophen-3-yl)pyridine
These compounds share the thiophene ring but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c11-10(13)7-1-3-12-9(5-7)14-8-2-4-15-6-8/h1,3,5,8H,2,4,6H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDPYRZQUBJZNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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